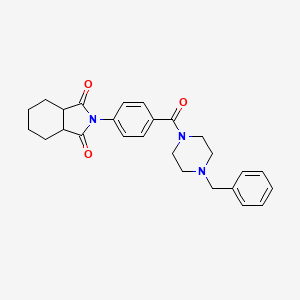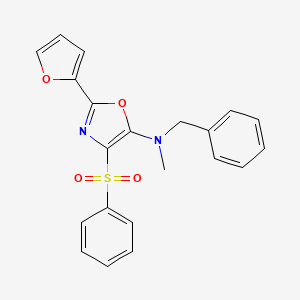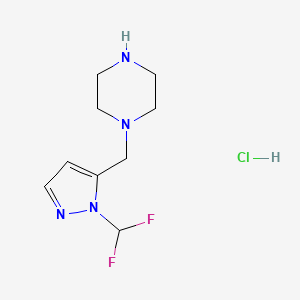
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide, also known as PQR309, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes that play a role in the growth and spread of cancer cells.
Scientific Research Applications
Antiplasmodial Activity
Research on acyl derivatives of furazanes, which are structurally related to the compound , has shown significant activity against different strains of Plasmodium falciparum, the causative agent of malaria. The nature of the acyl moiety, specifically benzamides with certain substitutions, plays a crucial role in the activity and selectivity of these compounds, suggesting the potential of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide in antimalarial research (Hermann et al., 2021).
Anticancer and Antiangiogenic Properties
Compounds featuring the furan moiety combined with methoxy/ethoxycarbonyl groups have demonstrated potent antiproliferative activity against cancer cells. These compounds inhibit tubulin polymerization, induce apoptosis, and possess antiangiogenic properties, suggesting the compound could be explored for its anticancer potential (Romagnoli et al., 2015).
Material Science Applications
In the field of material science, the structural motifs related to furan and benzamide are involved in the creation of new supramolecular architectures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These structures suggest the potential use of the compound in designing novel materials with specific organizational properties (Lightfoot et al., 1999).
Polymers and Coatings
Furan derivatives are utilized in the synthesis and polymerization of functional polymers, indicating that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide could be relevant in developing new polymeric materials with unique properties, such as enhanced durability or specific interaction with other substances (Narita et al., 1971).
Fluorescence Sensing and Imaging
The modification of molecular structures to regulate excited-state intramolecular proton transfer (ESIPT) and charge transfer characteristics in compounds with furan rings suggests potential applications in fluorescence sensing and imaging. This implies that the compound of interest could be explored for developing fluorescent probes and organic scintillators (Han et al., 2018).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-22-8-6-20(10-12-5-7-23-11-12)15(21)13-3-2-4-14(9-13)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAWQBAXOARPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)


![4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2765488.png)
![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)

![1-{7-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2765492.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)


![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765499.png)
![3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2765503.png)